N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Description
N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MDB or MDBP, is a chemical compound that has been studied for its potential therapeutic properties. It is a member of the benzodioxine family of compounds and has been shown to have a range of effects on the human body.
Scientific Research Applications
- Researchers have investigated the potential of 3-methoxyphenylacetonitrile as an anticancer agent. Its structural features make it an attractive candidate for inhibiting cancer cell growth .
- In vitro studies have evaluated its effects against HER-2 overexpressed breast cancer cells, such as the SKBr-3 cell line .
- 3-Methoxyphenylacetonitrile is a natural product found in meadowfoam (Limnanthes alba) seedmeal. Its isolation and identification have been explored in the context of plant chemistry .
- The compound’s ability to act as a chemopreventive agent has been investigated. It may help prevent the development of chronic diseases .
- Researchers have developed synthetic methods for producing 3-methoxyphenylacetonitrile in the laboratory. Understanding its synthesis pathways is crucial for further applications .
- The compound undergoes nucleophilic addition reactions and metal chelation. These chemical interactions contribute to its biological activity .
- Recent advances involve creating curcumin nanoconjugates by incorporating metal and metal oxide nanoparticles. These nanoformulations enhance its delivery and bioavailability .
Anticancer Potential
Natural Product Chemistry
Chemopreventive Properties
Synthetic Chemistry
Biochemical Relevance
Nanoformulations
properties
IUPAC Name |
N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-6-4-5-11(9-12)17-16(18)15-10-20-13-7-2-3-8-14(13)21-15/h2-9,15H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKFSNIIUFBPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383077 |
Source
|
Record name | N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203965 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
CAS RN |
5931-46-4 |
Source
|
Record name | N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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